molecular formula C33H52N6O8 B12389082 TLR7/8 agonist 4 hydroxy-PEG6-acid

TLR7/8 agonist 4 hydroxy-PEG6-acid

Cat. No.: B12389082
M. Wt: 660.8 g/mol
InChI Key: LVMCECBSCGTIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7/8 agonist 4 hydroxy-PEG6-acid: is a compound used primarily in the synthesis of antibody-drug conjugates (ADCs). It consists of TLR7/8 agonist 4 and a hydroxy-PEG6-acid linker . This compound is significant in the field of targeted cancer therapy due to its role in enhancing the delivery of cytotoxic agents to cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 4 hydroxy-PEG6-acid involves the conjugation of TLR7/8 agonist 4 with hydroxy-PEG6-acid. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes stringent quality control measures to meet the standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: TLR7/8 agonist 4 hydroxy-PEG6-acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Uniqueness: TLR7/8 agonist 4 hydroxy-PEG6-acid is unique due to its specific PEG6 linker, which provides an optimal balance between solubility and stability. This balance is crucial for the effective delivery of ADCs to target cells .

Properties

Molecular Formula

C33H52N6O8

Molecular Weight

660.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[4-(4-amino-2-butyl-3H-imidazo[4,5-c]quinolin-8-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C33H52N6O8/c1-2-3-4-29-36-31-27-25-26(5-6-28(27)35-33(34)32(31)37-29)39-10-8-38(9-11-39)12-14-43-16-18-45-20-22-47-24-23-46-21-19-44-17-15-42-13-7-30(40)41/h5-6,25H,2-4,7-24H2,1H3,(H2,34,35)(H,36,37)(H,40,41)

InChI Key

LVMCECBSCGTIKP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCN(CC4)CCOCCOCCOCCOCCOCCOCCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.